4,5-Thiazoledicarboxaldehyde
Description
Contextualization of Thiazole (B1198619) Heterocycles in Contemporary Chemical Research
Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within their aromatic ring. nih.govanalis.com.my This unique structural motif imparts a range of interesting chemical and physical properties, making them valuable scaffolds in various scientific disciplines. nih.govanalis.com.my In medicinal chemistry, the thiazole ring is a key component in a number of pharmaceuticals. nih.govbohrium.comresearchgate.net The versatility of the thiazole nucleus allows for modifications at various positions, enabling the synthesis of new molecules with tailored biological activities. nih.govanalis.com.my Beyond pharmaceuticals, thiazole derivatives are also investigated for their roles in agrochemicals and as building blocks in materials science. openmedicinalchemistryjournal.com
Significance of Dialdehydes in Organic Synthesis and Materials Science
Aldehydes, characterized by a formyl group (a carbonyl center bonded to hydrogen and a side chain), are a cornerstone of organic chemistry. wikipedia.org Their reactivity, particularly the electrophilicity of the carbonyl carbon, makes them valuable intermediates in a multitude of chemical transformations. numberanalytics.comnumberanalytics.com Dialdehydes, which possess two aldehyde functional groups, are particularly significant in organic synthesis and materials science.
In organic synthesis, dialdehydes serve as versatile building blocks for the construction of complex cyclic and acyclic structures. The presence of two reactive sites allows for a variety of condensation and cyclization reactions, leading to the formation of diverse molecular architectures. They are instrumental in the synthesis of heterocycles, macrocycles, and other intricate organic molecules. researchgate.net
In the realm of materials science, dialdehydes are crucial monomers for the synthesis of polymers and other functional materials. numberanalytics.com Their ability to react with various nucleophiles, such as amines and phenols, facilitates the formation of polymers like polyimines and phenolic resins. These materials can exhibit a wide range of properties, finding use as adhesives, coatings, and high-performance plastics. numberanalytics.com
Overview of Research Trajectories for 4,5-Thiazoledicarboxaldehyde
Research concerning this compound has primarily focused on its utility as a synthetic intermediate. The presence of both a thiazole ring and two aldehyde functionalities makes it a unique and valuable building block. Investigations have explored its synthesis from various precursors and its subsequent chemical transformations. A key area of interest is its use in the construction of more complex heterocyclic systems and coordination complexes. Furthermore, its potential role in the development of novel functional materials is an emerging area of study.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-thiazole-4,5-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO2S/c7-1-4-5(2-8)9-3-6-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHZLTKQOBJPLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of 4,5 Thiazoledicarboxaldehyde
The synthesis of 4,5-Thiazoledicarboxaldehyde has been approached through various methods, often involving the modification of a pre-existing thiazole (B1198619) ring. One documented route involves the oxidation of the corresponding diol, 4,5-bis(hydroxymethyl)thiazole. Another approach could potentially start from dithiomalonamide and an appropriate electrophile to construct the thiazole ring with the desired functionalities.
| Starting Material | Reagents | Key Transformation |
| 4,5-bis(hydroxymethyl)thiazole | Oxidizing agent (e.g., Manganese dioxide) | Oxidation of primary alcohols to aldehydes |
| Dithiomalonamide | Glyoxal or its equivalent | Hantzsch-type thiazole synthesis |
Chemical Reactivity and Transformations
The chemical reactivity of 4,5-Thiazoledicarboxaldehyde is dominated by the chemistry of its two aldehyde groups and the inherent properties of the thiazole (B1198619) ring.
The aldehyde functionalities are susceptible to nucleophilic attack, allowing for a wide range of transformations. These include:
Condensation Reactions: Reaction with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other condensation products.
Wittig-type Reactions: Reaction with phosphorus ylides to form alkenes.
Oxidation: Oxidation of the aldehyde groups to carboxylic acids to yield 4,5-thiazoledicarboxylic acid.
Reduction: Reduction of the aldehyde groups to alcohols to form 4,5-bis(hydroxymethyl)thiazole.
The thiazole ring itself can participate in various reactions. The nitrogen atom can act as a nucleophile or a base, and the carbon atoms of the ring can undergo substitution reactions under certain conditions.
Applications in Organic Synthesis
The bifunctional nature of 4,5-Thiazoledicarboxaldehyde makes it a valuable precursor in organic synthesis for the construction of various heterocyclic systems.
Synthesis of Fused Heterocycles: It can serve as a key building block for the synthesis of fused ring systems containing the thiazole (B1198619) moiety, such as thiazolo[4,5-d]pyridazines and thiazolo[4,5-b]pyrazines, through condensation reactions with appropriate binucleophiles.
Formation of Macrocycles: The two aldehyde groups can be utilized in reactions to form macrocyclic structures incorporating the thiazole ring.
Precursor to Other Thiazole Derivatives: Through oxidation or reduction of the aldehyde groups, it can be converted into other important thiazole derivatives like 4,5-thiazoledicarboxylic acid and 4,5-bis(hydroxymethyl)thiazole, which themselves are useful synthetic intermediates. nih.gov
Role in Materials Science
Historical Development of Thiazole Aldehyde Synthesis
This section will trace the key milestones in the synthesis of thiazole aldehydes, starting from early methods to more contemporary approaches. It will likely mention the foundational Hantzsch thiazole synthesis. chemicalbook.comresearchgate.netmdpi.com
Direct Formylation Strategies for Thiazole Rings
This part will delve into methods that introduce a formyl group directly onto a pre-existing thiazole ring. It will discuss various formylating agents and reaction conditions.
Functional Group Interconversions Leading to 4,5-Dialdehyde Configuration
This subsection will focus on the conversion of other functional groups on the thiazole ring into the desired aldehyde groups at the 4 and 5 positions. vanderbilt.eduimperial.ac.ukslideshare.netorganic-chemistry.org This could involve oxidation of alcohols or hydroxymethyl groups, or reduction of carboxylic acids or their derivatives. imperial.ac.uk
Multi-Component Reactions Incorporating Thiazole Moieties
Here, the article will explore one-pot reactions where multiple starting materials come together to form the thiazole ring with the desired functionalities. nih.govthieme-connect.comnih.govbenthamdirect.comiau.ir This is an efficient and increasingly popular strategy in modern organic synthesis.
Palladium-Catalyzed Cross-Coupling Approaches to Thiazole Derivatives
This section will discuss the use of palladium catalysts to form carbon-carbon bonds, a powerful tool for constructing complex thiazole derivatives. researchgate.netorganic-chemistry.orgtuwien.atacs.orgacs.org This could involve coupling reactions to introduce precursors for the aldehyde groups.
Optimization of Reaction Conditions and Yields
This part will provide insights into how chemists fine-tune reaction parameters such as temperature, solvent, catalyst, and reaction time to maximize the yield and purity of this compound and related compounds. encyclopedia.pubresearchgate.netmdpi.comrsc.orgnih.gov
Scalability and Industrial Feasibility Considerations
The final subsection will address the practical aspects of producing these compounds on a larger scale, considering factors like cost of starting materials, safety, and environmental impact of the synthetic routes. vulcanchem.com
Data Tables
Interactive tables will be included to summarize key data such as reaction yields under different conditions, comparisons of synthetic methods, and spectroscopic data for characterization.
Table of Compounds
A comprehensive table listing all chemical compounds mentioned in the article will be provided at the end.
This structured approach will ensure that the final article is thorough, scientifically accurate, and precisely tailored to the user's request.
Electrophilic Substitution Pathways of the Thiazole Nucleus
The thiazole ring, in its unsubstituted form, is known to undergo electrophilic substitution, with a preference for the C5 position. tandfonline.comslideshare.netrsc.orgpharmaguideline.com This regioselectivity is governed by the ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex) formed during the attack. The order of reactivity for electrophilic attack on the unsubstituted thiazole ring is generally C5 > C4 > C2. tandfonline.com The C2 position is the most electron-deficient due to its proximity to the electronegative nitrogen atom, making it the least favorable site for electrophilic attack. tandfonline.compharmaguideline.com
In this compound, the landscape for electrophilic substitution is drastically altered. The C4 and C5 positions are already substituted, leaving only the C2 position available for potential attack. However, the two aldehyde groups are powerful deactivating groups, withdrawing electron density from the ring through both inductive and resonance effects. This deactivation significantly reduces the nucleophilicity of the entire thiazole nucleus, rendering it highly resistant to electrophilic attack. Furthermore, the C2 carbon, already the most electron-poor position in the parent thiazole ring, is made even more electrophilic by the cumulative electron-withdrawing effect of the adjacent substituents. Consequently, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, which typically require an electron-rich aromatic substrate, are not expected to proceed under standard conditions. adelaide.edu.au
Nucleophilic Reactions at the Aldehyde Carbonyl Centers
The primary sites of reactivity for this compound are the electrophilic carbon atoms of the two aldehyde groups. These carbonyl centers are susceptible to attack by a wide range of nucleophiles, leading to a variety of addition and condensation products.
This compound readily undergoes condensation reactions with primary amines to form the corresponding Schiff bases (diimines). This reaction is fundamental in the construction of larger, more complex molecular architectures, particularly macrocycles. When reacted with diamines, the dialdehyde can form large ring structures through a [2+2] condensation, where two molecules of the dialdehyde react with two molecules of the diamine.
This strategy has been effectively used to synthesize various macrocyclic compounds where the dialdehyde serves as a rigid building block. acs.org The reaction proceeds via the initial nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the C=N double bond. The resulting macrocycles can exist as mixtures of isomers that can often be reduced, for example with sodium borohydride, to the more stable macrocyclic amines. acs.org
Table 1: Representative Condensation Reactions for Macrocycle Formation
| Dialdehyde Component | Diamine Component | Resulting Macrocycle Type |
|---|---|---|
| This compound | 1,2-Diaminocyclohexane | [2+2] Macrocyclic Diimine |
| This compound | 1,3-Diaminopropane | [2+2] Macrocyclic Diimine |
| This compound | 4,4'-Oxydianiline | [2+2] Macrocyclic Diimine |
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily add to the carbonyl carbons of this compound. leah4sci.comorganic-chemistry.org These reactions, after an acidic workup, convert the aldehyde groups into primary, secondary, or tertiary alcohols, depending on the specific reagent used. leah4sci.comnih.gov For example, reaction with formaldehyde-equivalent Grignard reagents would yield primary alcohols, while other alkyl or aryl Grignard reagents produce secondary alcohols. organic-chemistry.org
The stoichiometry of the organometallic reagent is critical in determining the final product. The use of one equivalent of the reagent can lead to a mixture of the starting dialdehyde, the mono-addition product (a hydroxy-aldehyde), and the di-addition product (a diol). To ensure complete conversion to the diol, an excess of the organometallic reagent (at least two equivalents) is typically employed. leah4sci.com
Table 2: Predicted Products of Grignard Addition to this compound
| Grignard Reagent | Stoichiometry (Reagent:Dialdehyde) | Major Product |
|---|---|---|
| CH₃MgBr (Methylmagnesium bromide) | 1:1 | 4-(1-Hydroxyethyl)-5-formylthiazole (Mono-adduct) |
| CH₃MgBr (Methylmagnesium bromide) | >2:1 | 4,5-Bis(1-hydroxyethyl)thiazole (Di-adduct) |
| PhMgBr (Phenylmagnesium bromide) | >2:1 | 4,5-Bis(phenyl(hydroxy)methyl)thiazole (Di-adduct) |
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. acs.org While less common for simple aldehydes, the aldehyde groups of this compound could theoretically participate in such transformations. For instance, a carbonyl group can act as a dienophile in a hetero-Diels-Alder reaction ([4+2] cycloaddition) with a conjugated diene, leading to the formation of a dihydropyran ring. Given the two aldehyde groups, sequential or double cycloadditions could be envisioned, although such reactivity is highly dependent on the specific diene and reaction conditions and is not a widely reported pathway for this substrate.
Cascade reactions, which involve a sequence of intramolecular reactions initiated by a single event, are also conceivable. For example, an initial nucleophilic addition to one aldehyde could create an intermediate that then undergoes an intramolecular cyclization involving the second aldehyde group. The specific nature of such a cascade would be highly dependent on the structure of the nucleophile. While these pathways are mechanistically plausible, they represent a more specialized area of reactivity that requires specific substrate and reagent design.
The Baylis–Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane). organic-chemistry.org Aromatic aldehydes are common substrates for this reaction. organicreactions.orgmasterorganicchemistry.com this compound, with its two aldehyde functionalities, can act as the electrophilic partner in this reaction.
Depending on the stoichiometry, either one or both aldehyde groups can react. Reaction with one equivalent of an activated alkene (e.g., methyl acrylate) would likely produce the mono-adduct, while an excess of the alkene and prolonged reaction times could lead to the formation of the bis-adduct. The reaction generally produces a multifunctional allylic alcohol product. rsc.orgorganic-chemistry.org
Table 3: Potential Baylis-Hillman Adducts of this compound
| Activated Alkene | Stoichiometry (Alkene:Dialdehyde) | Expected Product |
|---|---|---|
| Methyl Acrylate | 1:1 | Mono-adduct: Methyl 2-(hydroxy(5-formylthiazol-4-yl)methyl)acrylate |
| Methyl Acrylate | >2:1 | Bis-adduct: Dimethyl 2,2'-(thiazole-4,5-diylbis(hydroxymethylene))diacrylate |
| Acrylonitrile | >2:1 | Bis-adduct: 3,3'-(Thiazole-4,5-diylbis(hydroxymethylene))bis(2-methylenepropanenitrile) |
Thiazole Ring Modifications and Transformations
Beyond reactions at the aldehyde side chains, the thiazole ring itself can be chemically modified or cleaved. A significant transformation is desulfurization, which can be accomplished using reducing agents like Raney Nickel. pharmaguideline.com This reaction involves the hydrogenolysis of the carbon-sulfur bonds, leading to the cleavage of the heterocyclic ring. adelaide.edu.au
Free Radical Reactions Involving the Thiazole Moiety
Free radical reactions, a fundamental class of reactions in organic chemistry, involve species with unpaired electrons. wikipedia.orgleah4sci.com These reactions typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. wikipedia.orgmasterorganicchemistry.com While the direct study of free radical reactions specifically involving this compound is not extensively detailed in the provided results, the principles of radical chemistry allow for predictions of its behavior.
The thiazole ring, being an electron-rich heteroaromatic system, can potentially participate in radical reactions. The stability of any resulting radical intermediate is a key factor governing the reaction's feasibility. masterorganicchemistry.comlumenlearning.com Factors that stabilize free radicals include electron donation and delocalization through resonance. lumenlearning.com Conversely, factors that bring the unpaired electron closer to the nucleus, such as increased s-character in the orbital or higher electronegativity of the atom, tend to destabilize radicals. masterorganicchemistry.com
In the context of this compound, radical reactions could be initiated by radical initiators like peroxides or azobis compounds, or through photochemical or thermal processes. wikipedia.org The aldehyde functional groups could also influence reactivity, potentially undergoing radical addition reactions. Intramolecular radical reactions, which are often kinetically favored, could lead to the formation of new ring systems. libretexts.org
Complexation Behavior as an Electron Donor or Ligand
The structure of this compound, featuring a thiazole ring and two aldehyde groups, suggests its potential to act as a ligand in coordination chemistry. The nitrogen and sulfur atoms of the thiazole ring possess lone pairs of electrons, making them potential donor sites for coordination with metal ions. Additionally, the oxygen atoms of the aldehyde groups can also participate in coordination.
The formation of metal complexes can involve various types of interactions, including sigma (σ) donation from the ligand to the metal and pi (π) back-donation from the metal to the ligand. In some cases, ligands can be both strong π-donors and strong π-acceptors. nih.gov The geometry of the resulting complex is influenced by both the electronic properties and the steric bulk of the ligands. illinois.edu The study of such complexes can provide insights into the electronic structure and reactivity of the ligand itself. The formation of cocrystals through non-covalent interactions like halogen bonding and π-π stacking is another facet of complexation, where electron donor-acceptor interactions play a crucial role. mdpi.com
Elucidation of Reaction Mechanisms
Understanding the detailed pathway of a chemical reaction is crucial for controlling its outcome and designing new synthetic methods. nih.gov The elucidation of reaction mechanisms involves a combination of experimental and computational approaches.
A reaction's spontaneity is indicated by a negative ΔG. dalalinstitute.com The rate of a reaction is exponentially dependent on the activation energy; a lower activation energy leads to a faster reaction. dalalinstitute.com By studying how reaction conditions such as temperature and concentration affect the product distribution, chemists can distinguish between kinetically and thermodynamically controlled processes. libretexts.org For instance, lower temperatures often favor the kinetic product, while higher temperatures, which allow for reversibility, tend to favor the more stable thermodynamic product. libretexts.org A reaction energy diagram is a useful tool to visualize the energy changes that occur during a reaction, showing the relative energies of reactants, transition states, intermediates, and products. libretexts.org
Table 1: Key Concepts in Kinetic and Thermodynamic Control
| Concept | Description | Governing Factor |
| Kinetic Control | The product that forms the fastest predominates. | Activation Energy (Ea) |
| Thermodynamic Control | The most stable product predominates. | Gibbs Free Energy (ΔG) |
| Kinetic Product | The product formed via the pathway with the lowest activation energy. dalalinstitute.com | Lower Ea |
| Thermodynamic Product | The product with the lowest overall Gibbs free energy. dalalinstitute.com | More negative ΔG |
Many chemical reactions proceed through a series of steps involving the formation of transient species known as reaction intermediates. lumenlearning.comwikipedia.orgyoutube.com These are molecules that are formed from the reactants and are consumed in subsequent steps to form the final products. wikipedia.orgyoutube.com Common reactive intermediates in organic chemistry include carbocations, carbanions, free radicals, and carbenes. lumenlearning.com
Computational chemistry has become an indispensable tool for investigating reaction mechanisms. chemrxiv.org Quantum chemical calculations can be used to model reaction pathways, estimate the energies of transition states and intermediates, and predict the outcome of reactions. nih.gov This approach can provide detailed insights into the molecular-level details of a reaction that may be difficult to obtain experimentally. beilstein-journals.org
By calculating the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. beilstein-journals.org These calculations can help to understand the factors that control the selectivity of a reaction and can guide the design of new catalysts and synthetic routes. nih.gov For example, computational studies can be used to predict which of several possible reaction pathways is most favorable by comparing the activation energies of the competing pathways. mdpi.com The development of machine learning interatomic potentials and active learning procedures is further enhancing the efficiency and accuracy of exploring complex reaction pathways. researchgate.net
Construction of Complex Heterocyclic Systems
The dual reactivity of this compound is particularly well-suited for the synthesis of intricate heterocyclic structures. The aldehyde groups can react with a range of dinucleophiles, leading to the efficient formation of new rings fused to the central thiazole moiety.
The condensation of this compound with various binucleophilic reagents provides a direct and efficient pathway to novel fused thiazole systems. These reactions typically involve the formation of two new bonds in a single synthetic operation, leading to bicyclic heteroaromatic products. For instance, reaction with hydrazine (B178648) or its derivatives yields thiazolo[4,5-d]pyridazines, while condensation with 1,2-diamines, such as o-phenylenediamine, results in the formation of thiazolo[4,5-b]pyrazines. dmed.org.uabeilstein-journals.org These fused systems are of significant interest in medicinal chemistry due to their structural analogy to purines and other biologically relevant molecules. nih.govosi.lv The general strategy involves the reaction of the two aldehyde groups with two nucleophilic centers on a partner molecule to construct a new heterocyclic ring. nih.govnih.gov
Table 1: Examples of Fused Thiazole Derivatives from this compound
| Reactant | Fused Heterocyclic Product |
| Hydrazine (H₂N-NH₂) | Thiazolo[4,5-d]pyridazine |
| o-Phenylenediamine | Thiazolo[4,5-b]quinoxaline |
| Dithiooxamide | Thiazolo[5,4-d]thiazole |
| Ethylenediamine | 4,5-Dihydrothiazolo[4,5-b]pyrazine |
Beyond simple bicyclic systems, this compound is an ideal substrate for multicomponent reactions (MCRs), which enable the assembly of complex, polyheterocyclic architectures in a single synthetic step. tcichemicals.com MCRs are highly efficient processes where three or more reactants combine to form a product that incorporates structural elements from all starting materials. frontiersin.org The dialdehyde can act as a key component in MCRs like the Ugi or Groebke–Blackburn–Bienaymé reactions, where the aldehyde groups react sequentially or simultaneously with other functional groups to build elaborate molecular scaffolds. mdpi.comnih.gov This approach allows for the rapid generation of structurally complex molecules from simple precursors, which is a significant advantage in modern synthetic chemistry. researchgate.net
In the field of drug discovery and materials science, the generation of chemical libraries containing a large number of structurally diverse compounds is crucial for screening and identifying new lead molecules. ajprd.comnih.gov this compound serves as an excellent central scaffold for combinatorial chemistry and parallel synthesis. umb.educhimia.ch The two aldehyde groups provide reactive handles that can be derivatized with a vast array of different reagents. For example, by reacting the dialdehyde with a library of different primary amines, a large collection of distinct di-imine derivatives can be produced. Similarly, Knoevenagel condensation with a library of active methylene (B1212753) compounds can generate a diverse set of olefinic products. wikipedia.orgorientjchem.org This strategy allows for the rapid and systematic creation of focused libraries of thiazole-containing compounds for high-throughput screening. ucdavis.edu
Precursor for Advanced Materials Synthesis
The bifunctional nature of this compound also makes it a valuable monomer for the synthesis of novel polymers. The ability to incorporate the thiazole heterocycle into a polymer backbone can impart unique thermal, mechanical, and electronic properties to the resulting material.
This compound is a classic AB-type monomer that can undergo condensation polymerization with a suitable AA-type comonomer. studymind.co.uklibretexts.org In this type of step-growth polymerization, the reaction between the two different functional groups—in this case, the aldehyde groups of the thiazole and a difunctional comonomer (e.g., a diamine or diol)—leads to the formation of a polymer chain with the elimination of a small molecule like water. researchgate.netuomustansiriyah.edu.iq For instance, the polycondensation of this compound with aliphatic or aromatic diamines yields poly(Schiff base)s, also known as polyimines. These polymers contain repeating azomethine (-C=N-) linkages in their backbone and are known for their thermal stability and chelating properties.
A particularly important application of this compound in polymer chemistry is in the synthesis of π-conjugated polymers for optoelectronic devices. rsc.org Conjugated polymers possess alternating single and double bonds along their backbone, which allows for the delocalization of π-electrons and gives rise to useful electronic and optical properties. researchgate.net By choosing a polymerization reaction that creates double bonds linking the monomer units, a fully conjugated polymer can be synthesized from this compound.
The Knoevenagel condensation is an effective method for this purpose. wikipedia.orgnih.gov The reaction of this compound with a comonomer containing two activated methylene groups, such as 1,4-phenylenediacetonitrile, can yield a high molecular weight polymer with an extended π-conjugated system. The incorporation of the electron-deficient thiazole ring into the polymer backbone is expected to lower the HOMO and LUMO energy levels of the material, which is a key strategy for tuning the band gap and improving air stability in organic electronic devices. rsc.org Such thiazole-containing conjugated polymers are promising candidates for use as active materials in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Table 2: Proposed Conjugated Polymers from this compound
| Comonomer | Polymerization Type | Resulting Polymer Class | Potential Application |
| 1,4-Phenylenediacetonitrile | Knoevenagel Condensation | Poly(phenylene vinylene) analogue | Organic Field-Effect Transistors (OFETs) |
| Bis(triphenylphosphonium) salts | Wittig Reaction | Poly(arylene vinylene) | Organic Light-Emitting Diodes (OLEDs) |
| Malononitrile | Knoevenagel Condensation | Poly(cyanovinylene) derivative | Organic Photovoltaics (OPVs) |
Building Block for Supramolecular Assemblies
Strategic Role in Medicinal Chemistry Research
In medicinal chemistry, the focus is often on identifying novel molecular structures that can interact with biological targets to treat disease. Heterocyclic compounds are of particular importance, and the thiazole ring is considered a "privileged scaffold" because it is present in numerous pharmacologically active compounds. nih.govmdpi.com
A lead compound is a molecule that shows promising biological activity and serves as the starting point for optimization into a potential drug. mdpi.com this compound is not an end-drug itself but functions as a strategic starting material or scaffold for the creation of libraries of new molecules in the drug discovery process.
The utility of this compound lies in its two highly reactive aldehyde groups. These groups serve as versatile chemical handles, allowing for a wide range of transformations to rapidly generate a diverse set of derivatives. For instance, the dialdehyde can be reacted with various amines, hydrazines, or hydroxylamines to produce a library of di-imine, di-hydrazone, or di-oxime derivatives. Each new molecule possesses a different set of substituents, altering its size, shape, and electronic properties, which in turn influences its potential biological activity. This approach, where a central core is systematically modified, is a cornerstone of lead compound generation. Furthermore, the thiazole scaffold itself can be used in "scaffold-hopping" strategies, where it replaces the core of a known bioactive compound to create novel chemical entities with potentially improved properties. nih.govrsc.org
Development of Enzyme Inhibitor Scaffolds
The strategic placement of two aldehyde functionalities on the thiazole ring at the 4- and 5-positions makes this compound a highly valuable building block for creating complex heterocyclic systems with potential therapeutic applications. These aldehyde groups can readily participate in a variety of chemical transformations, allowing for the facile introduction of different pharmacophoric elements and the construction of rigid scaffolds that can effectively interact with the active sites of enzymes.
While direct studies focusing exclusively on this compound as a precursor for enzyme inhibitors are not extensively detailed in publicly available literature, the broader class of thiazole derivatives has been a fruitful area of research for enzyme inhibition. The principles derived from these studies can be extrapolated to understand the potential of scaffolds derived from this compound.
For instance, the thiazole nucleus is a key component in inhibitors targeting a range of enzymes, including but not limited to:
Kinases: These enzymes are crucial in cell signaling pathways, and their dysregulation is often implicated in cancer. Thiazole-containing compounds have been developed as potent kinase inhibitors.
Proteases: This class of enzymes is involved in various physiological processes, and their inhibition is a therapeutic strategy for diseases such as viral infections and hypertension. The thiazole scaffold has been incorporated into protease inhibitors.
Phosphatases: These enzymes play a critical role in cellular regulation, and their inhibitors are being investigated for various diseases, including diabetes.
The synthetic utility of the dialdehyde functionality in this compound allows for the creation of fused ring systems and other complex structures that can be tailored to fit the specific topological and electronic requirements of an enzyme's active site. The resulting scaffolds can be further decorated with various substituents to optimize their potency, selectivity, and pharmacokinetic properties.
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its properties and reactivity. Theoretical chemistry provides powerful tools to probe these characteristics at a quantum level.
Quantum Mechanical Calculations (e.g., DFT, Ab Initio Methods)
Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are standard approaches for investigating the electronic properties of molecules. For a compound like this compound, methods like B3LYP with a basis set such as 6-311++G(d,p) would typically be employed to optimize the molecular geometry and calculate electronic energies. vdoc.pub Ab initio methods, while computationally more intensive, offer a high level of theory for benchmarking results. vdoc.pub Such calculations would provide insights into the molecule's stability and the electronic effects of the two aldehyde groups on the thiazole ring.
Molecular Orbital Theory and Electron Density Distributions
Molecular Orbital (MO) theory helps in understanding the distribution of electrons within a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and shapes are crucial for predicting chemical reactivity and electronic transitions. For this compound, one would expect the electron-withdrawing nature of the aldehyde groups to lower the energy of both the HOMO and LUMO compared to unsubstituted thiazole. Analysis of the electron density distribution would reveal the charge distribution across the molecule, highlighting the electrophilic and nucleophilic sites.
Spectroscopic Property Predictions and Correlations
Computational methods are also used to predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis), which can be correlated with experimental data. Similarly, the vibrational frequencies (IR and Raman spectra) can be computed and compared with experimental results to confirm the structure and understand the vibrational modes of the molecule.
Conformational Landscapes and Intramolecular Interactions
The presence of two rotatable aldehyde groups suggests that this compound can exist in multiple conformations. A conformational analysis would involve scanning the potential energy surface by rotating the C-C bonds connecting the aldehyde groups to the thiazole ring. This would identify the most stable conformers and the energy barriers between them. Intramolecular interactions, such as hydrogen bonds or other non-covalent interactions between the aldehyde groups and the thiazole ring, would play a significant role in determining the preferred conformation.
Computational Investigations of Reactivity and Reaction Mechanisms
Computational chemistry is a powerful tool for studying the reactivity of molecules and elucidating reaction mechanisms.
Transition State Characterization
To understand the kinetics of reactions involving this compound, the transition states of potential reaction pathways would need to be located and characterized. This involves calculating the structure and energy of the transition state, which is a first-order saddle point on the potential energy surface. Frequency calculations are used to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. This information is vital for determining the activation energy and predicting the feasibility of a reaction.
Energy Profile Calculations and Reaction Coordinate Mapping
While specific energy profile calculations and reaction coordinate mapping for this compound are not extensively detailed in currently available literature, the principles of these analyses are well-established in computational chemistry. For a molecule like this compound, such studies would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to explore its potential energy surface.
This would allow for the identification of stable conformers, transition states for various chemical transformations, and the intrinsic reaction coordinates that connect them. For instance, the rotational barriers of the two aldehyde groups and the potential for intramolecular interactions could be systematically investigated. The aldehyde groups, being reactive moieties, are of particular interest in mapping reaction pathways for nucleophilic additions or cycloaddition reactions. unizar.es
Solvation Effects in Computational Models
The influence of a solvent on the behavior of a molecule is a critical aspect of its chemistry. Computational models that incorporate solvation effects are essential for accurately predicting properties in a solution phase. For this compound, both explicit and implicit solvation models could be applied.
Explicit models would involve simulating the individual solvent molecules surrounding the thiazole derivative, providing a detailed picture of the local solvent structure and specific solute-solvent interactions. Implicit models, on the other hand, represent the solvent as a continuous medium with a defined dielectric constant, offering a computationally less intensive approach to capture the bulk effects of solvation. The choice of solvent would significantly impact the conformational preferences and electronic properties of the aldehyde groups due to their polarity.
Simulation of Intermolecular Interactions and Supramolecular Phenomena
The arrangement of molecules in the solid state and their tendency to form larger, organized structures are governed by a variety of non-covalent interactions. Computational simulations are invaluable for understanding and predicting these supramolecular phenomena.
π-π Stacking and Aromatic Interactions
The thiazole ring in this compound is an aromatic system, making it susceptible to π-π stacking interactions. These interactions, arising from the alignment of the π-orbitals of adjacent rings, play a significant role in the organization of aromatic molecules in condensed phases. Computational studies on various thiazole derivatives have highlighted the importance of π-π stacking in their crystal packing and in their interactions with biological targets. rsc.orgnih.govacademie-sciences.frmdpi.comnih.gov For this compound, simulations would aim to determine the preferred stacking geometries (e.g., face-to-face, parallel-displaced) and the corresponding interaction energies.
Advanced Research Directions and Future Perspectives
Integration in Advanced Functional Material Design
The rigid, heteroaromatic structure of the thiazole (B1198619) ring, combined with the reactive aldehyde groups of 4,5-Thiazoledicarboxaldehyde, makes it an exceptional candidate for the design of advanced functional materials. Its derivatives are increasingly being explored as key components in Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and fluorescent materials.
One promising avenue is the use of thiazole-based linkers in the construction of MOFs. For instance, ligands derived from thiazolo[5,4-d]thiazole, a related fused-ring system, are recognized for creating planar, rigid, and conjugated structures that are ideal for fluorescent applications. mdpi.comrsc.org These characteristics are sought after for developing luminescent MOFs that can function as chemical sensors. mdpi.com The nitrogen and sulfur atoms within the thiazole ring provide multiple coordination sites, which allows for diverse functionalities and structural motifs in the resulting frameworks. rsc.org Similarly, thiazole-linked COFs have demonstrated significant potential, such as in composites with copper(I) oxide for high-efficiency photocatalytic degradation of environmental pollutants like tetracycline. mdpi.com The inherent stability and conjugated nature of these frameworks make them robust materials for environmental remediation. mdpi.com
The dicarboxaldehyde functionality can be readily converted to dicarboxylate groups, which are excellent linkers for MOF synthesis. The coordination chemistry of such ligands, like 4,5-imidazoledicarboxylic acid, has been explored to create three-dimensional frameworks with d¹⁰ metals such as cadmium and zinc, demonstrating the versatility of five-membered heterocyclic cores in creating complex, porous structures. frontiersin.orgresearchgate.net
Table 1: Applications of Thiazole Derivatives in Functional Materials
| Material Type | Thiazole Derivative | Key Features | Potential Application |
|---|---|---|---|
| Metal-Organic Framework (MOF) | Thiazolo[5,4-d]thiazole dicarboxylate | Planar, rigid, conjugated structure; strong fluorescence | Luminescent sensors |
| Covalent Organic Framework (COF) | Thiazole-linked aromatic frameworks | High stability, porous, photocatalytically active | Environmental remediation |
Development of Novel Catalysts Utilizing this compound Derivatives
Derivatives of this compound are gaining attention as versatile ligands for the development of novel transition metal catalysts. The presence of both sulfur and nitrogen heteroatoms allows for effective chelation with a variety of metal centers, influencing the electronic and steric environment of the catalyst and, consequently, its activity and selectivity.
Thiazole-based ligands have been successfully employed in palladium(II)-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. cdnsciencepub.comresearchgate.net Organometallic palladium(II) complexes featuring phenylthiazole ligands have demonstrated compatibility with a wide range of functional groups. cdnsciencepub.comresearchgate.net The thiazole ring acts as a robust anchor for the metal, creating stable and efficient catalytic systems. cdnsciencepub.com
Furthermore, chiral thiazole-containing ligands are being developed for asymmetric catalysis. Chiral bidentate phosphine 1,3-thiazoles have been used to synthesize iridium complexes that are effective catalysts for the asymmetric hydrogenation of alkenes. researchgate.net The unique chelating properties of thiazoline derivatives are also being harnessed in asymmetric synthesis, where they can serve as chiral ligands or auxiliaries. rsc.org The ability to easily modify the substituents on the thiazole ring allows for the fine-tuning of the catalyst's properties to achieve high enantioselectivity in chemical transformations.
Table 2: Catalytic Applications of Thiazole-Based Ligands
| Catalyst System | Metal Center | Reaction Type | Advantage of Thiazole Ligand |
|---|---|---|---|
| Phenylthiazole Complex | Palladium(II) | Suzuki-Miyaura Cross-Coupling | Stability, functional group tolerance |
| Chiral Phosphine-Thiazole Complex | Iridium | Asymmetric Hydrogenation | Induces enantioselectivity |
Exploration of Bio-Inspired Synthetic Methodologies
The thiazole ring is a key structural motif in various natural products, most notably Vitamin B1 (Thiamine), where it plays a crucial role in enzymatic reactions. This biological precedent inspires the development of novel, efficient, and environmentally benign synthetic methods that mimic nature's strategies.
Bio-inspired total synthesis often leverages cascade reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly assemble complex molecular architectures from simple precursors. chemrxiv.org This approach contrasts with traditional linear syntheses, such as the Hantzsch thiazole synthesis, which involves the condensation of thioamides with α-haloketones. bepls.com Biomimetic approaches aim to replicate the efficiency of biological pathways. For example, a biomimetic synthesis of thiazolines has been developed that draws inspiration from the function of cysteine in biological systems. nih.gov Such methodologies often proceed under mild conditions and can offer novel pathways to complex molecules that are difficult to access through conventional means. researchgate.net The exploration of enzyme-mimicking organocatalysts to facilitate the synthesis of thiazole-containing structures represents a significant frontier in this area. chemrxiv.org
Predictive Computational Studies for Novel Reactivity and Applications
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and properties of novel molecules, including derivatives of this compound. These predictive studies accelerate the discovery and design of new materials and catalysts by providing deep insights into their electronic structure, stability, and potential reaction pathways. dntb.gov.uaresearchgate.net
DFT calculations are routinely used to compare theoretical spectroscopic data with experimental results, confirming the structure of newly synthesized thiazole derivatives. dntb.gov.ua More importantly, these studies can evaluate the stability and reactivity of molecules by analyzing their frontier molecular orbitals (HOMO and LUMO). asianpubs.org This information is critical for understanding and predicting how a molecule will behave in a chemical reaction. For instance, computational models have been employed to assess the electronic properties and potential biological activity of thiazole-sulfonamide analogs, guiding the synthesis of more potent compounds. nih.gov
By modeling the interaction between thiazole-based ligands and metal centers, researchers can predict the binding affinities and geometries of potential catalysts. cell.com This predictive power allows for the rational design of ligands tailored for specific catalytic applications, saving significant time and resources in the laboratory. The synergy between computational prediction and experimental validation is a powerful paradigm for exploring the vast chemical space accessible from this compound and unlocking its full potential in diverse applications. researchgate.netcell.com
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
